Octavinyloctasilasesquioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

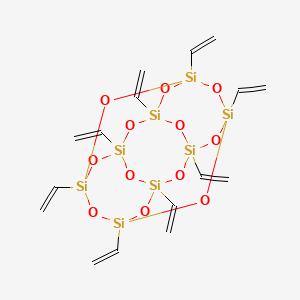

Structure

3D Structure

Properties

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNRMDCQDJIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

188356-58-3 | |

| Record name | Octavinyloctasilsesquioxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188356-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70989772 | |

| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69655-76-1 | |

| Record name | Octa(vinylsilasesquioxane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octavinyl-T8-silsesquioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Octavinyloctasilasesquioxane (OVS)

Introduction: The Architectural Elegance of a Hybrid Nanomaterial

Octavinyloctasilasesquioxane (OVS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, stands as a testament to the sophisticated molecular architecture achievable at the intersection of organic and inorganic chemistry. This unique hybrid molecule possesses a cubic inorganic core of silicon and oxygen atoms (Si₈O₁₂), from which eight vinyl groups radiate outwards. This precise, cage-like structure imparts a remarkable combination of properties, including high thermal stability and the ability to act as a nanobuilding block in the creation of advanced composite materials. OVS serves as a versatile intermediate, with its eight unsaturated double bonds providing reactive sites for polymerization and cross-linking, making it invaluable in the development of high-performance polymers, dielectric films, and hybrid nanocomposites.[1][2][3][4] This guide offers a comprehensive exploration of the synthesis and characterization of OVS, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the potential of this remarkable nanomaterial.

Part 1: Synthesis of this compound - A Journey in Controlled Hydrolytic Condensation

The synthesis of OVS is primarily achieved through the hydrolytic condensation of a vinyl-functionalized silane precursor. While various methods exist, the sol-gel technique utilizing vinyltrimethoxysilane (VTMS) or vinyltrichlorosilane has proven to be a reliable and scalable approach.[1][5] The core of this process lies in the carefully controlled hydrolysis of the precursor's alkoxy or chloro groups, followed by a condensation cascade that ultimately leads to the self-assembly of the cubic silsesquioxane cage.

The choice of precursor is a critical first step. Vinyltrimethoxysilane is often favored due to its more moderate reactivity compared to vinyltrichlorosilane, allowing for greater control over the reaction kinetics and reducing the formation of undesirable polymeric byproducts.[6][7] Conversely, vinyltrichlorosilane can offer faster reaction times but requires more stringent handling due to its sensitivity to moisture and the corrosive nature of the hydrochloric acid byproduct.[5]

The reaction mechanism proceeds through a series of hydrolysis and condensation steps. Initially, the methoxy groups of VTMS are hydrolyzed in the presence of water and a catalyst (typically an acid or a base) to form silanol intermediates (vinylsilanetriol). These highly reactive silanols then undergo intermolecular condensation, eliminating water molecules to form siloxane (Si-O-Si) bonds. The precise control of reaction parameters such as temperature, monomer concentration, solvent, catalyst, and the rate of precursor addition is paramount to favoring the formation of the desired T₈ cage structure of OVS over linear or branched polymers.[1][8]

Recent advancements have focused on optimizing these conditions to improve yield, crystallinity, and reduce reaction times. For instance, studies have shown that conducting the synthesis at elevated temperatures (e.g., 60°C) and controlling the monomer addition rate can significantly enhance the yield and crystallinity of the final OVS product, achieving yields as high as 72% in a matter of hours, a substantial improvement over earlier methods that often took days.[1]

Experimental Workflow: Synthesis of OVS via Hydrolytic Condensation of Vinyltrimethoxysilane

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of OVS.

Detailed Protocol for OVS Synthesis

This protocol is a generalized procedure based on optimized sol-gel methods. Researchers should consult specific literature for fine-tuning based on their available resources and desired product specifications.

Materials:

-

Vinyltrimethoxysilane (VTMS)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or other suitable catalyst

-

Reaction vessel equipped with a stirrer, condenser, and addition funnel

Procedure:

-

Prepare a solution of methanol, deionized water, and catalyst in the reaction vessel. The molar ratios of these components are critical and should be based on established literature.

-

Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring.[1]

-

Slowly add vinyltrimethoxysilane to the reaction mixture via the addition funnel over a predetermined period (e.g., 90 minutes). A slow addition rate is crucial for controlling the reaction and promoting the formation of the cubic structure.[1]

-

Allow the reaction to proceed for several hours (e.g., 5 hours) at the set temperature.[1]

-

Upon completion, the white crystalline product is isolated by filtration.

-

The crude product is then washed with a suitable solvent, such as methanol, to remove any unreacted starting materials or soluble oligomers.

-

The purified product is dried under vacuum to yield this compound as a white powder.

-

For applications requiring very high purity, recrystallization from an appropriate solvent can be performed.

Part 2: Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of OVS, confirming its chemical structure, purity, crystallinity, and thermal properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons in the vinyl groups. The spectrum typically shows multiplets in the range of 5.8-6.2 ppm, corresponding to the three distinct protons of the -CH=CH₂ group. The integration of these signals should be consistent with the 24 vinyl protons of the OVS molecule.

-

¹³C NMR: Confirms the presence of the vinyl carbons, with signals typically appearing around 128-138 ppm.

-

²⁹Si NMR: This is a powerful tool for confirming the T₈ cage structure. A single, sharp resonance in the range of -80 to -82 ppm is indicative of the eight equivalent silicon atoms in the cubic silsesquioxane core, each bonded to three oxygen atoms and one vinyl group (T³ structure).[9] The absence of significant signals corresponding to other silicon environments (T¹, T²) confirms the high purity and structural integrity of the cage.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the OVS molecule. Key vibrational bands include:

-

Si-O-Si stretching: A strong, broad absorption band around 1100-1120 cm⁻¹, characteristic of the silsesquioxane cage.[10][11][12]

-

C=C stretching: A peak around 1600-1605 cm⁻¹ corresponding to the vinyl group.[11]

-

Si-C stretching: A band observed around 775 cm⁻¹.[11]

-

=C-H vibrations: Peaks corresponding to the vinyl C-H bonds are also present.

Structural and Thermal Analysis

X-ray Diffraction (XRD): XRD is employed to determine the crystalline nature of the synthesized OVS. A highly crystalline sample will exhibit sharp, well-defined diffraction peaks. The positions and intensities of these peaks can be used to determine the crystal structure and lattice parameters.[1][13] The absence of a broad amorphous halo indicates a high degree of crystallinity.[1]

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of OVS. The analysis involves heating the sample at a controlled rate in an inert or oxidative atmosphere and monitoring its weight loss as a function of temperature. OVS typically exhibits high thermal stability, with the onset of decomposition occurring at temperatures above 350°C.[2] This high thermal stability is a key attribute for its use in high-performance materials.[14][15][16]

Interplay of Characterization Techniques

The following diagram illustrates how different characterization techniques provide complementary information to build a complete picture of the synthesized OVS.

Caption: Interrelation of OVS characterization methods.

Quantitative Data Summary

| Property | Typical Value/Observation | Characterization Technique | Reference |

| Molecular Weight | 633.04 g/mol | Mass Spectrometry | [2][17] |

| Appearance | White crystalline powder | Visual Inspection | [1][2] |

| ¹H NMR (CDCl₃, ppm) | 5.8-6.2 (m, 24H) | NMR Spectroscopy | [18] |

| ²⁹Si NMR (CDCl₃, ppm) | -80 to -82 (s) | NMR Spectroscopy | [9] |

| FTIR (cm⁻¹) | ~1110 (Si-O-Si), ~1602 (C=C) | FTIR Spectroscopy | [11] |

| Decomposition Temp. | > 350 °C | TGA | [2] |

| Crystal Structure | Typically hexagonal or rhombohedral | XRD | [13] |

Conclusion: A Foundation for Innovation

The successful synthesis and thorough characterization of this compound are foundational to its application in advanced materials science. The protocols and analytical techniques detailed in this guide provide a robust framework for researchers to produce and validate high-quality OVS. The unique combination of an inorganic core and reactive organic functionalities makes OVS a powerful tool for creating materials with tailored properties, from enhanced thermal stability in polymers to novel functionalities in nanocomposites. As research continues to push the boundaries of materials science, the precise molecular architecture of OVS will undoubtedly play a pivotal role in the development of next-generation technologies.

References

-

Mousavi, S. M., et al. (2018). Preparation of Highly Crystalline Octavinyl Silsesquioxane Building Blocks via Sol-Gel Technique. Nanochemistry Research, 3(2), 226-235. [Link]

- Li, X., et al. (2014). Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane. Academax, 5(1), 1-5.

-

ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of (A) octavinylsilsequioxane (OVS)... [Link]

-

ResearchGate. (n.d.). Synthesis of octavinyl polyhedral oligomeric silsesquioxane (ovi‐POSS) based organic/inorganic hybrid resin microspheres for rapid and efficient oils absorption. [Link]

-

ACS Publications. (2005). Preparation, Thermal Properties, and Tg Increase Mechanism of Poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) Hybrid Nanocomposites. Macromolecules, 38(25), 10444–10450. [Link]

- Google Patents. (n.d.). CN103396434A - Synthesis method of vinyltrimethoxysilane oligomer.

- Google Patents. (n.d.). CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer.

-

ResearchGate. (n.d.). Synthesis and properties of octahedral silsesquioxane with vinyl acetate side group. [Link]

-

Semantic Scholar. (2005). Preparation, thermal properties, and Tg increase mechanism of poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) hybrid nanocomposites. [Link]

- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.

-

PubChem. (n.d.). Octavinyl-T8-silsesquioxane. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the OVPOSS, LDPE, crosslinkable and crosslinked L-0.5P-0.2D. [Link]

-

MDPI. (2019). Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane. Polymers, 11(12), 2083. [Link]

-

PubChem. (n.d.). Vinyltrimethoxysilane. [Link]

-

National Institutes of Health. (2022). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. Polymers, 14(22), 4897. [Link]

-

ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (n.d.). 29Si{1H} NMR spectra of purified compounds (a) octa-, (b) deca-, and... [Link]

-

The University of Akron. (2012). Sequential “Click” Approach to Polyhedral Oligomeric Silsesquioxane-Based Shape Amphiphiles. [Link]

-

MDPI. (2017). Facile Synthesis and Self-Assembly of Amphiphilic Polyether-Octafunctionalized Polyhedral Oligomeric Silsesquioxane via Thiol-Ene Click Reaction. Polymers, 9(12), 659. [Link]

-

MDPI. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(8), 1182. [Link]

-

Semantic Scholar. (2019). Using Methacryl-Polyhedral Oligomeric Silsesquioxane as the Thermal Stabilizer and Plasticizer in Poly(vinyl chloride) Nanocomposites. [Link]

-

ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns of octaisobutyl polyhedral oligomeric... [Link]

-

ResearchGate. (n.d.). 1H and 29Si NMR spectra of octakis(3-azidopropyl)-POSS 4. [Link]

-

ResearchGate. (n.d.). Typical Fourier transform infrared spectroscopy (FTIR) spectra of... [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Study of Microstructures of Poly(silsesquioxane)s. [Link]

-

ResearchGate. (n.d.). Crystal Structure of Polyhedral Oligomeric Silsequioxane (POSS) Nano-materials: A Study by X-ray Diffraction and Electron Microscopy. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

MDPI. (2022). Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal: From X-ray Structural Analysis to Metadynamics. International Journal of Molecular Sciences, 23(16), 9143. [Link]

Sources

- 1. Preparation of Highly Crystalline Octavinyl Silsesquioxane Building Blocks via Sol-Gel Technique [nanochemres.org]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. This compound | 69655-76-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane-Academax [academax.com]

- 6. CN103396434A - Synthesis method of vinyltrimethoxysilane oligomer - Google Patents [patents.google.com]

- 7. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Octavinyl-T8-silsesquioxane | C16H24O12Si8 | CID 144364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to Octavinyloctasilsesquioxane: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: The Unique Potential of a Cage-Like Siloxane

Octavinyloctasilsesquioxane (OVS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, represents a fascinating hybrid molecule at the intersection of organic and inorganic chemistry. Its unique three-dimensional, cage-like structure, composed of a rigid silica core (Si₈O₁₂) and eight reactive vinyl groups at its vertices, imparts a remarkable combination of properties. This guide provides a comprehensive overview of the core physical and chemical characteristics of OVS, offering field-proven insights and detailed methodologies for its characterization and utilization. For researchers in materials science and drug development, understanding these fundamental properties is paramount to harnessing the full potential of OVS in applications ranging from novel polymer synthesis to advanced drug delivery systems.[1]

Molecular Structure and Synthesis: Building the Nanoscale Cage

The precise, cage-like architecture of Octavinyloctasilsesquioxane is the foundation of its unique properties. This structure consists of a cubic core of silicon and oxygen atoms, with a vinyl group attached to each of the eight silicon atoms.

Visualizing the Core Structure

The molecular structure of OVS is a defining feature, providing a rigid, nanoscale scaffold.

Caption: Molecular structure of Octavinyloctasilsesquioxane (OVS).

Synthetic Pathway: Hydrolytic Condensation

The most common method for synthesizing OVS is through the hydrolytic condensation of vinyltrichlorosilane (CH₂=CHSiCl₃) or vinyltrialkoxysilanes. The reaction involves the hydrolysis of the silane precursor to form vinylsilanetriol, which then undergoes condensation to form the cage-like silsesquioxane structure. The yield of this reaction has been a subject of extensive research, with optimized procedures significantly improving the output.

Experimental Protocol: Synthesis of Octavinyloctasilsesquioxane

This protocol describes a general method for the synthesis of OVS via the hydrolysis of vinyltrichlorosilane.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Solvent and Reagent Addition: The flask is charged with a suitable solvent, such as a mixture of toluene and methanol.

-

Hydrolysis: A solution of vinyltrichlorosilane in the same solvent is added dropwise from the dropping funnel to the stirred solvent mixture at a controlled temperature.

-

Condensation: After the addition is complete, the reaction mixture is stirred for an extended period, often several hours, to allow for the condensation and formation of the OVS cage structure.

-

Workup and Purification: The reaction mixture is then worked up by washing with water to remove any acid byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Isolation: The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure, crystalline Octavinyloctasilsesquioxane.

Physical Properties: A Quantitative Overview

The physical properties of OVS are a direct consequence of its unique molecular structure, combining the rigidity of the silica core with the organic nature of the vinyl groups.

| Property | Value | Source |

| Appearance | White crystalline solid | General Observation |

| Molecular Weight | 633.0 g/mol | PubChem |

| Molecular Formula | C₁₆H₂₄O₁₂Si₈ | PubChem |

| Melting Point | >350 °C | SpringerMaterials |

Solubility Profile

| Solvent | Polarity | Solubility |

| Tetrahydrofuran (THF) | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethanol | Polar Protic | Insoluble |

| Methanol | Polar Protic | Insoluble |

| Hexane | Nonpolar | Soluble |

Note: The solubility is influenced by the nonpolar nature of the vinyl groups and the overall cage structure. OVS generally exhibits good solubility in nonpolar organic solvents and is poorly soluble in polar protic solvents.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of materials. For OVS, TGA reveals its high thermal resilience, a characteristic attributed to the stable Si-O-Si linkages in its inorganic core.

Experimental Protocol: Thermogravimetric Analysis (TGA) of OVS

-

Sample Preparation: A small, accurately weighed sample of OVS (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate.

Chemical Properties and Reactivity: The Versatile Vinyl Groups

The eight vinyl groups on the OVS cage are the primary sites of chemical reactivity, making OVS a versatile building block for a wide range of materials. These vinyl groups can undergo various addition reactions, allowing for the covalent attachment of different functional moieties.

Hydrosilylation: A Key Functionalization Reaction

Hydrosilylation is a highly efficient and widely used reaction for the functionalization of OVS. It involves the addition of a Si-H bond across the vinyl group's double bond, typically catalyzed by a platinum complex. This reaction allows for the attachment of a wide variety of silylating agents, introducing new functionalities to the OVS core.

Caption: General scheme of a hydrosilylation reaction of OVS.

Experimental Protocol: Hydrosilylation of Octavinyloctasilsesquioxane

This protocol provides a general procedure for the hydrosilylation of OVS with a hydrosilane in the presence of Karstedt's catalyst.

-

Reaction Setup: A flame-dried Schlenk flask is charged with Octavinyloctasilsesquioxane and a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: The hydrosilane (e.g., triethoxysilane) is added to the stirred solution.

-

Catalyst Introduction: A solution of Karstedt's catalyst in xylene is added to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as ¹H NMR or FTIR spectroscopy, looking for the disappearance of the vinyl proton signals or the C=C stretching vibration, respectively.

-

Workup: Once the reaction is complete, the catalyst can be removed by passing the solution through a short plug of silica gel or by treatment with activated carbon.

-

Product Isolation: The solvent is removed under reduced pressure to yield the functionalized OVS product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Other Important Reactions of the Vinyl Groups

Beyond hydrosilylation, the vinyl groups of OVS can participate in a variety of other chemical transformations, further expanding its utility:

-

Epoxidation: The vinyl groups can be converted to epoxide rings using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). These epoxide-functionalized OVS molecules are valuable precursors for the synthesis of epoxy resins and other polymers.

-

Thiolation: The addition of thiols across the vinyl double bonds, often initiated by a radical initiator or UV light, allows for the introduction of sulfur-containing functionalities.

-

Phosphination: Similar to thiolation, phosphines can be added to the vinyl groups, leading to phosphorus-functionalized OVS.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

A suite of spectroscopic techniques is essential for confirming the structure and purity of Octavinyloctasilsesquioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of OVS is characterized by a complex multiplet in the vinyl region (typically between 5.8 and 6.2 ppm), corresponding to the protons of the -CH=CH₂ groups.

-

¹³C NMR: The carbon NMR spectrum shows two distinct signals for the vinyl carbons, typically around 128 and 137 ppm.

-

²⁹Si NMR: The silicon NMR spectrum exhibits a single resonance, confirming the presence of a single silicon environment in the symmetrical cage structure.

Infrared (IR) Spectroscopy

The IR spectrum of OVS displays characteristic absorption bands that are indicative of its key functional groups:

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | =C-H stretch |

| ~1600 | C=C stretch |

| ~1400 | =CH₂ scissoring |

| ~1100 | Si-O-Si asymmetric stretch (cage) |

| ~960 | C-H out-of-plane bend |

Conclusion: A Versatile Nanobuilding Block with Broad Horizons

Octavinyloctasilsesquioxane stands out as a highly versatile and promising nanomaterial. Its well-defined structure, thermal stability, and the reactivity of its eight vinyl groups provide a powerful platform for the development of advanced materials. For researchers and professionals in drug development, the ability to precisely functionalize the OVS core opens up exciting possibilities for creating novel drug delivery vehicles, imaging agents, and therapeutic materials. A thorough understanding of its fundamental physical and chemical properties, as detailed in this guide, is the critical first step in unlocking the full potential of this unique molecular cage.

References

-

PubChem. Octavinyl-T8-silsesquioxane. National Center for Biotechnology Information. [Link]

-

SpringerMaterials. Octavinyl-T8-silsesquioxane. [Link]

-

Polyhedral Oligomeric Silsesquioxane. Octavinyloctasilsesquioxane (POSS-Octavinyl substituted) and its derivatives. [Link]

-

Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104(1), 36-52. [Link]

-

Global Electronics Association. Decomposition Temperature (Td) of Laminate Material Using TGA. [Link]

-

Ramezani, M., & Sakhaie, M. H. (2019). Multimodal Polysilsesquioxane Nanoparticles for Combinatorial Therapy and Gene Delivery in Triple-Negative Breast Cancer. ACS applied materials & interfaces, 11(17), 15494–15505. [Link]

Sources

Octavinyloctasilasesquioxane molecular structure and analysis

An In-Depth Technical Guide to the Molecular Structure and Analysis of Octavinyloctasilasesquioxane (OVS)

Introduction: The Architectural Precision of Silsesquioxanes

In the realm of advanced materials, few molecules offer the structural elegance and functional versatility of Polyhedral Oligomeric Silsesquioxanes (POSS). These compounds are characterized by a unique hybrid organic-inorganic nature, featuring a core inorganic cage of silicon and oxygen atoms, with the empirical formula (RSiO₁․₅)ₙ. This structure provides a nanoscopic, well-defined scaffold that bridges the gap between ceramic and organic materials.

Among the most fundamental and reactive POSS molecules is this compound (OVS). Its structure consists of a cubic silica core (T₈ cage) where each of the eight silicon atoms is appended with a reactive vinyl group (-CH=CH₂). This arrangement of eight polymerizable functionalities on a rigid, 1-2 nm diameter core makes OVS an exceptional building block for creating highly cross-linked polymers, nanocomposites, and functional materials with enhanced thermal stability, mechanical strength, and dielectric properties.[1][2] For researchers in materials science and drug development, a thorough understanding of the OVS structure and its analytical validation is paramount to harnessing its potential. This guide provides a detailed examination of the OVS molecule, from its synthesis to its comprehensive characterization.

Molecular Structure and Synthesis

The defining feature of OVS is its precise molecular architecture. Its chemical formula is C₁₆H₂₄O₁₂Si₈, with a corresponding molecular weight of approximately 633.04 g/mol .[2][3] The core is a pentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane cage, a highly symmetric and stable Si-O-Si framework.[1] The eight vinyl groups extend from this core, providing accessible sites for chemical modification and polymerization.

Synthesis Pathway: Hydrolytic Condensation

The synthesis of OVS is typically achieved through the hydrolytic condensation of a vinylsilane precursor, most commonly vinyltrichlorosilane (ViSiCl₃) or a vinylalkoxysilane like vinyltriethoxysilane (ViSi(OC₂H₅)₃).[4][5] The choice of precursor and reaction conditions is critical, as these factors dictate the yield and purity of the final T₈ cage structure, often competing with the formation of oligomeric resins or other cage sizes.

The causality behind this experimental choice lies in controlling the hydrolysis and condensation rates. Using a tri-functional precursor (three reactive groups on the silicon) under controlled conditions encourages the formation of the thermodynamically stable, closed-cage T₈ structure.

Caption: A generalized workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

Validating the structure and purity of synthesized OVS is a multi-step process that relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the covalent structure of OVS.[6] The analysis typically involves ¹H, ¹³C, and ²⁹Si NMR, each providing specific insights.

-

¹H NMR: This technique is used to verify the presence and integrity of the vinyl groups. The spectrum will show characteristic signals for the three distinct protons of the -CH=CH₂ group, typically in the range of 5.8-6.2 ppm. The integration of these signals should correspond to the 24 protons of the eight vinyl groups.

-

¹³C NMR: This analysis confirms the carbon environment of the vinyl groups, showing two distinct signals corresponding to the CH and CH₂ carbons.

-

²⁹Si NMR: This is arguably the most critical NMR experiment for POSS compounds.[6] For the highly symmetric T₈ cage of OVS, a single, sharp resonance is expected (typically around -80 ppm), confirming that all eight silicon atoms are in an identical chemical environment. The appearance of multiple signals could indicate the presence of incomplete cages, impurities, or different cage structures.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified OVS powder.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a standard 5 mm NMR tube.

-

Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and ²⁹Si spectra according to standard instrument parameters.

Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic functional groups and the core inorganic framework of OVS.[7][8]

-

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of OVS is dominated by a very strong, broad absorption band around 1100-1120 cm⁻¹, which is the characteristic asymmetric stretching vibration of the Si-O-Si bonds in the silsesquioxane cage.[4][5] The presence of this band is a primary indicator of the POSS core. Additional peaks confirm the vinyl groups, including C=C stretching (~1600 cm⁻¹) and C-H stretching (~3000-3100 cm⁻¹). The absence of a broad O-H band (around 3200-3600 cm⁻¹) is crucial, as its presence would suggest incompletely condensed, open-cage structures.[6]

-

Raman Spectroscopy: Raman spectroscopy provides complementary information. The Si-O-Si symmetric stretch, which is weak in the IR spectrum, often appears as a strong band in the Raman spectrum. The C=C stretch of the vinyl group is also typically strong and sharp, providing a clear signature.

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Thoroughly dry both the OVS sample and spectroscopic grade Potassium Bromide (KBr) powder to remove moisture.

-

Mix ~1-2 mg of the OVS sample with ~100-200 mg of KBr in an agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

X-ray Crystallography (XRD)

While NMR and vibrational spectroscopy confirm the connectivity and functional groups, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule.[9][10] This technique maps the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. For OVS, XRD confirms the cubic T₈ cage geometry and the orientation of the peripheral vinyl groups.[11]

The process involves growing a high-quality single crystal of OVS, mounting it on a goniometer, and exposing it to a focused beam of X-rays.[12] The resulting diffraction pattern is collected and analyzed computationally to solve the molecular structure.[9]

Caption: Key stages in determining molecular structure via X-ray crystallography.

Thermal Analysis: TGA and DSC

For applications in advanced materials, understanding the thermal stability of OVS is crucial. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for this assessment.[13][14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] For OVS, a TGA thermogram will show a stable baseline until the onset of thermal decomposition. The initial decomposition temperature for OVS is high, often cited as being above 270°C, indicating good thermal stability.[4] The analysis provides critical data on the material's operational temperature range.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[16] It can identify thermal events like melting. Crystalline OVS exhibits a very high melting point, often reported as >350 °C, at which point it may begin to decompose rather than melt cleanly.[1][3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Place a small, accurately weighed amount of the OVS sample (typically 3-5 mg) into a clean TGA crucible (e.g., alumina or platinum).

-

Place the crucible onto the TGA balance.

-

Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen, at a flow rate of 20-50 mL/min) using a defined temperature ramp (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).

-

Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting curve.

Summary of Key Analytical Data

The data obtained from these techniques provide a comprehensive profile of this compound.

| Property | Value / Characteristic Signal | Analytical Technique |

| Molecular Formula | C₁₆H₂₄O₁₂Si₈ | Elemental Analysis |

| Molecular Weight | ~633.04 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid[1] | Visual Inspection |

| Melting Point | >350 °C (decomposes)[1][3] | DSC |

| ¹H NMR (CDCl₃) | δ 5.8-6.2 ppm (multiplets, 24H) | NMR Spectroscopy |

| ²⁹Si NMR (CDCl₃) | δ ~ -80 ppm (single peak) | NMR Spectroscopy |

| FTIR (KBr) | ~1110 cm⁻¹ (vs, Si-O-Si), ~1600 cm⁻¹ (m, C=C) | FTIR Spectroscopy |

| Thermal Stability | Onset of decomposition >270 °C[4] | TGA |

Relevance and Applications in Advanced Research

The precise, cage-like structure and the eight reactive vinyl handles of OVS make it a highly valuable molecule for researchers. In drug development and materials science, its applications include:

-

Cross-linking Agent: The vinyl groups can participate in various polymerization reactions (e.g., free radical, hydrosilylation), creating highly cross-linked and thermally stable polymer networks.[17]

-

Nanocomposite Development: OVS can be incorporated into polymer matrices, either through physical blending or covalent grafting, to enhance mechanical properties, thermal stability, and durability.[6][18]

-

Drug Delivery Systems: While less direct, the OVS core can serve as a scaffold. The vinyl groups can be functionalized via click chemistry or other reactions to attach targeting ligands, imaging agents, or therapeutic molecules, opening avenues for creating precisely structured nanocarriers.[19][20][21]

By understanding and rigorously applying the analytical techniques described herein, researchers can ensure the structural integrity and purity of their OVS building blocks, laying a trustworthy foundation for the development of next-generation materials and therapies.

References

- MDPI. (n.d.). Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2025). This compound | 69655-76-1.

- Alfa Chemistry. (n.d.). CAS 69655-76-1 this compound.

- LookChem. (n.d.). This compound.

- Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation. (n.d.).

- ACS Publications. (n.d.). X-ray Characterizations of Polyethylene Polyhedral Oligomeric Silsesquioxane Copolymers | Macromolecules.

- VTechWorks. (n.d.). Interfacial Characterization of Polyhedral Oligomeric Silsesquioxane (POSS) Amphiphiles and Polymer Blends: Thermodynamics, Morphology, and Rheology.

- PubChem. (n.d.). Octavinyl-T8-silsesquioxane | C16H24O12Si8 | CID 144364.

- Academax. (n.d.). Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane.

- ResearchGate. (n.d.). Preparation of Highly Crystalline Octavinyl Silsesquioxane Building Blocks via Sol-Gel Technique.

- Tokyo University of Science. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review.

- MDPI. (n.d.). Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014, June 25).

- ResearchGate. (2015). Characteristic of Hybrid Cellulose-Amino Functionalized POSS-Silica Nanocomposite and Antimicrobial Activity.

- ResearchGate. (2022, August 18). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review | Request PDF.

- Wikipedia. (n.d.). X-ray crystallography.

- Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. (n.d.).

- Google Patents. (n.d.). CN105111233A - Preparation method of octaphenyl silsesquioxane.

- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.

- MDPI. (n.d.). Facile Synthesis and Self-Assembly of Amphiphilic Polyether-Octafunctionalized Polyhedral Oligomeric Silsesquioxane via Thiol-Ene Click Reaction.

- Hitachi High-Tech. (2022, August 3). Simultaneous Thermogravimetric Analysis | Thermal Analysis.

- High purity synthesis of an antimicrobial polyhedral oligomeric silsesquioxane. (2025).

- PubMed Central - NIH. (n.d.). x Ray crystallography.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.

- Thermal Analysis in Practice Tips and Hints. (n.d.).

- 東京理科大学. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review.

- MDPI. (n.d.). Special Issue : Advanced Materials Science and Technology in Drug Delivery.

- Biomaterials Science (RSC Publishing). (2024). Recent advances in nanogels for drug delivery and biomedical applications.

- Longdom Publishing. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct.

- Special Issue: Advanced Materials in Drug Release and Drug Delivery Systems. (2021, February 15).

- PubMed Central - NIH. (n.d.). Nanostructured materials for applications in drug delivery and tissue engineering.

- Protein X-ray Crystallography & Protein Structure Determination. (n.d.).

- Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. (2023, May 22).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane-Academax [academax.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octavinyl-T8-silsesquioxane | C16H24O12Si8 | CID 144364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fpe.umd.edu [fpe.umd.edu]

- 14. mt.com [mt.com]

- 15. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 16. iitk.ac.in [iitk.ac.in]

- 17. This compound | 69655-76-1 [chemicalbook.com]

- 18. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites [mdpi.com]

- 19. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmaceutics | Special Issue : Advanced Materials Science and Technology in Drug Delivery [mdpi.com]

An In-depth Technical Guide to the Solubility of Octavinyloctasilasesquioxane in Different Solvents

This guide provides a comprehensive technical overview of the solubility of Octavinyloctasilasesquioxane (OVS), a cornerstone molecule in materials science and a building block for advanced biomedical applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of OVS solubility, offers qualitative insights from existing literature, and presents a robust experimental protocol for its quantitative determination.

Introduction to this compound (OVS)

This compound (C16H24O12Si8, Molar Mass: ~633.04 g/mol ) is a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, characterized by a unique cage-like structure of silicon and oxygen atoms with eight reactive vinyl groups at the vertices.[1] This white, crystalline powder possesses a hybrid organic-inorganic nature that imparts remarkable properties to materials, including enhanced thermal stability, mechanical strength, and flame retardancy.[1] In the realm of biomedical science, the well-defined nanoscale structure and the potential for functionalization of OVS make it an attractive candidate for creating advanced drug delivery systems, bio-imaging agents, and tissue engineering scaffolds.[2]

The efficacy of OVS in these applications is fundamentally linked to its ability to be processed and dispersed in various media, making a thorough understanding of its solubility paramount. This guide will equip researchers with the necessary knowledge to rationally select solvents for OVS and to experimentally determine its solubility parameters for novel applications.

The Theoretical Framework of Solubility: A Focus on Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. For a more quantitative and predictive approach, the Hansen Solubility Parameter (HSP) model is an invaluable tool, particularly for complex molecules like OVS.[3][4] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

Dispersion forces (δD): Arising from atomic interactions.

-

Polar forces (δP): Stemming from intermolecular dipole moments.

-

Hydrogen bonding forces (δH): Originating from the attraction between hydrogen and electronegative atoms.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δD,solute - δD,solvent)² + (δP,solute - δP,solvent)² + (δH,solute - δH,solvent)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution. By determining the HSP of OVS, researchers can predict its solubility in a vast array of solvents without the need for exhaustive empirical testing.

Qualitative Solubility of this compound

| Solvent | Application Context | Inference |

| Toluene | Synthesis of modified OVS, dissolution for composite fabrication | Good solvent |

| Acetone | Synthesis of OVS | Good solvent |

| Ethanol | Synthesis of OVS | Good solvent |

| Methanol | Synthesis of OVS | Good solvent |

| Butanol | Mentioned as an efficient solvent for OVS synthesis | Good solvent |

| n-Pentanol | Mentioned as an efficient solvent for OVS synthesis | Good solvent |

| Tetrahydrofuran (THF) | Dissolution of other POSS compounds for HSP determination | Likely a good solvent |

| Chloroform | Dissolution of other POSS compounds for HSP determination | Likely a good solvent |

| Hexane | Dissolution of other non-polar POSS compounds | Potentially a moderate solvent |

This table is a compilation of solvents mentioned in the literature for dissolving OVS and other POSS compounds. The classification as "Good," "Moderate," or "Poor" is inferred from the context of their use.

Experimental Determination of OVS Solubility and Hansen Parameters

The absence of readily available quantitative solubility data for OVS necessitates a reliable experimental protocol for its determination. The following methodology, adapted from established procedures for other POSS compounds, allows for the systematic evaluation of OVS solubility and the calculation of its Hansen Solubility Parameters.[3][4]

Materials and Equipment

-

This compound (OVS), high purity

-

A range of organic solvents with known Hansen Solubility Parameters (a list of 45 potential solvents is provided in the work by Guenthner et al., 2012)[3]

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (solvent-compatible, e.g., 0.2 µm PTFE)

Experimental Protocol: The "Pass/Fail" Method

This protocol is designed to be a self-validating system, where the consistency of results across a range of solvents provides confidence in the determined solubility sphere.

Step 1: Preparation of OVS-Solvent Mixtures

-

Accurately weigh a specific amount of OVS (e.g., 10 mg) into a series of glass vials. The choice of a fixed concentration (e.g., 10 mg/mL) is crucial for consistency.

-

Add a precise volume of the test solvent (e.g., 1 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Vortex each vial for 2 minutes to ensure thorough mixing.

-

Visually inspect for dissolution.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for 24 hours. Intermittent agitation is recommended. The extended equilibration time is critical to ensure that the system reaches thermodynamic equilibrium, a cornerstone of trustworthy solubility data.

Step 3: Observation and Classification

-

After equilibration, carefully observe each vial.

-

Classify the solubility of OVS in each solvent as either "Pass" (completely dissolved, no visible particles) or "Fail" (undissolved particles remain). For a more nuanced analysis, a graded system can be used: "Pass" (complete dissolution), "Partial" (some dissolution, but solid remains), and "Fail" (no apparent dissolution).

Data Analysis: Calculation of Hansen Solubility Parameters

-

Compile a table of the test solvents, their known HSP (δD, δP, δH), and the corresponding "Pass" or "Fail" result for OVS solubility.

-

Utilize specialized software (e.g., HSPiP) or a spreadsheet with a solver function to determine the center of the "solubility sphere" for OVS. The software will find the δD, δP, and δH values for OVS that best separate the "Pass" solvents (inside the sphere) from the "Fail" solvents (outside the sphere).

-

The output will be the Hansen Solubility Parameters (δD, δP, δH) and the radius of interaction (R0) for OVS.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of OVS.

Caption: Experimental workflow for the determination of OVS solubility and Hansen Solubility Parameters.

Data Interpretation and Application

Once the Hansen Solubility Parameters for OVS are determined, they can be used to:

-

Predict solubility: Calculate the Ra value for OVS in any solvent with known HSP to predict its solubility without experimentation.

-

Select optimal solvents: For applications such as drug formulation, polymer composite fabrication, and surface coating, the HSP values can guide the selection of solvents that will ensure complete dissolution and uniform dispersion of OVS.

-

Design solvent blends: The HSP model can be used to design mixtures of non-solvents that, when combined, act as good solvents for OVS.

Conclusion

While quantitative solubility data for this compound is not widely published, a qualitative understanding of its behavior in various organic solvents can be gleaned from the existing literature. For researchers requiring precise solubility information, the determination of its Hansen Solubility Parameters provides a powerful and predictive framework. The experimental protocol detailed in this guide offers a robust and self-validating method for obtaining this critical data, thereby enabling the informed and efficient application of OVS in advanced materials and biomedical innovations.

References

- Guenthner, A. J., Lamison, K. R., Lubin, L. M., Haddad, T. S., & Mabry, J. M. (2012). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes.

-

Milliman, H. W., Boris, D., & Schiraldi, D. A. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(7), 3255–3263. [Link]

- Vertex AI Search. (2024).

-

ResearchGate. (2020). Effect of Solvent properties on Crystallinity and Morphology of Octavinyl-POSS: A Comparative Study. [Link]

-

MDPI. (2020). Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

MDPI. (2021). The Rediscovery of POSS: A Molecule Rather than a Filler. [Link]

-

MDPI. (2022). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. [Link]

Sources

thermal stability of Octavinyloctasilasesquioxane

An In-depth Technical Guide to the Thermal Stability of Octavinyloctasilasesquioxane

Foreword

Polyhedral Oligomeric Silsesquioxanes (POSS) represent a unique class of hybrid organic-inorganic nanomaterials, bridging the gap between ceramic and polymeric materials. Among these, this compound (OVS) is a cornerstone molecule, distinguished by its perfectly defined three-dimensional silica cage structure and eight reactive vinyl functionalities at its corners. This structure imparts remarkable properties, making OVS a critical component in the development of advanced composites, dielectrics, and high-performance polymers. Understanding the thermal stability of OVS is paramount for predicting its performance, processing limits, and degradation pathways in these applications. This guide provides a comprehensive technical overview of the thermal behavior of OVS, grounded in established analytical methodologies and field-proven insights for researchers and drug development professionals exploring its potential.

The Molecular Architecture of this compound (OVS)

This compound, with the chemical formula (C₂H₃SiO₁.₅)₈ or C₁₆H₂₄O₁₂Si₈, is characterized by a cubic silica core (Si₈O₁₂) where each silicon atom is covalently bonded to a vinyl group (-CH=CH₂). This nanoscopic structure, approximately 1.5 nm in diameter, is a robust framework that provides a foundation for creating materials with enhanced thermal properties.[1] The vinyl groups serve as reactive sites for polymerization or grafting, allowing OVS to be chemically incorporated into a polymer matrix, thereby significantly enhancing the thermal stability of the host material.[2][3]

Chemical Structure of OVS:

-

Core: A cage-like structure of alternating silicon and oxygen atoms (Si-O-Si).

-

Functionality: Eight vinyl groups attached to the silicon atoms at the corners of the cage.

-

Molecular Weight: Approximately 633.0 g/mol .[4]

Assessing Thermal Stability: Core Methodologies

The thermal stability of a material is fundamentally its ability to resist decomposition at high temperatures. For OVS, this is primarily investigated using two complementary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining thermal stability.[7] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] A mass loss indicates a decomposition or volatilization event.

-

Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal decomposition of the OVS molecule without the influence of oxidation, the analysis is conducted in an inert atmosphere.[9] This ensures that the observed weight loss is due to pyrolysis (bond breaking due to heat) rather than combustion.

-

Heating Rate (e.g., 10 °C/min): A controlled, linear heating rate is crucial for reproducibility.[9] A rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates can improve the resolution of complex, multi-step degradation events.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A background run with an empty sample pan is performed to create a baseline and correct for buoyancy effects.[9]

-

Sample Preparation: Place a small amount of OVS powder (typically 1-5 mg) into a ceramic (e.g., alumina) or platinum TGA pan.[9] A small sample size minimizes thermal gradients within the sample.

-

Setting Experimental Parameters:

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a linear rate of 10 °C/min to a final temperature (e.g., 800-900 °C).[9]

-

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) can also be plotted to precisely identify the temperature of the maximum rate of decomposition.

Caption: Proposed thermal decomposition pathway for OVS.

Conclusion

This compound exhibits exceptional thermal stability, a direct consequence of its robust inorganic Si-O-Si core. Its decomposition in an inert atmosphere initiates at temperatures exceeding 400 °C, proceeding through the degradation of its peripheral vinyl groups followed by the breakdown of the siloxane cage. This process culminates in the formation of a significant amount of stable ceramic char, which underpins its utility as a thermal stabilizer and flame retardant in advanced materials. A thorough understanding of this behavior, elucidated through rigorous TGA and DSC analysis, is critical for designing and processing next-generation hybrid materials with predictable and superior high-temperature performance.

References

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data under argon (10 °C/min) for.... Retrieved from [Link]

-

MDPI. (n.d.). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. Retrieved from [Link]

-

Avestia. (n.d.). Synthesis and Thermal Analysis of Mono-Substituted POSS Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Performance of Phenyl-Vinyl-POSS/Addition-Type Curable Silicone Rubber Hybrid Material | Request PDF. Retrieved from [Link]

-

OSTI.GOV. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. Retrieved from [Link]

-

Semantic Scholar. (2005). Preparation, thermal properties, and Tg increase mechanism of poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) hybrid nanocomposites. Retrieved from [Link]

-

ResearchGate. (n.d.). The results of differential scanning calorimetry (DSC) measurements.... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of linear siloxanes and their mixtures | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

KU Leuven. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

-

NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

PubChem. (n.d.). Octavinyl-T8-silsesquioxane. Retrieved from [Link]

-

IRIS . (2023). Thermal stability of linear siloxanes and their mixtures. Retrieved from [Link]

-

DTIC. (n.d.). Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. Retrieved from [Link]

-

MDPI. (n.d.). Nonisothermal Crystallization Kinetics by DSC: Practical Overview. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Retrieved from [Link]

-

MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Retrieved from [Link]

-

MDPI. (n.d.). Plasma-Catalysis for Volatile Organic Compounds Decomposition: Complexity of the Reaction Pathways during Acetaldehyde Removal. Retrieved from [Link]

-

LookChem. (2019). High-temperature gas-phase kinetics of the thermal decomposition of tetramethoxysilane. Retrieved from [Link]

Sources

- 1. avestia.com [avestia.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Octavinyl-T8-silsesquioxane | C16H24O12Si8 | CID 144364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation, thermal properties, and Tg increase mechanism of poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) hybrid nanocomposites | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 9. Thermogravimetric analysis — Functional Oxides Coating Center [fys.kuleuven.be]

spectroscopic data of Octavinyloctasilasesquioxane (NMR, IR, etc.)

An In-Depth Technical Guide to the Spectroscopic Characterization of Octavinyloctasilasesquioxane (OvPOSS)

Authored by a Senior Application Scientist

Introduction: The Molecular Architecture of this compound

This compound (OvPOSS) is a unique organosilicon compound belonging to the family of Polyhedral Oligomeric Silsesquioxanes (POSS). Structurally, it features a highly stable, inorganic core composed of a cubic arrangement of eight silicon atoms and twelve oxygen atoms (Si₈O₁₂), often referred to as a "T8 cage". This inorganic core imparts exceptional thermal stability.[1][2] Covalently bonded to each of the eight silicon vertices is a reactive vinyl group (-CH=CH₂). This hybrid organic-inorganic nature makes OvPOSS a critical nanoscale building block for advanced materials, enabling the creation of nanocomposites with enhanced mechanical properties, thermal stability, and durability.[2][3]

A precise understanding of its molecular structure is paramount for its application, and this is achieved primarily through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data that define OvPOSS, offering insights into the interpretation of its spectral features and the experimental protocols required for their acquisition.

Caption: Molecular structure of this compound (OvPOSS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of OvPOSS in solution. The high degree of symmetry in the T8 cage, where all eight silicon vertices are chemically equivalent, simplifies the spectra and allows for unambiguous assignments. We will examine ¹H, ¹³C, and ²⁹Si NMR data.

Proton (¹H) NMR Analysis

Expertise & Causality: The ¹H NMR spectrum of OvPOSS is dominated by the signals from the eight equivalent vinyl groups. A vinyl group (-CH=CH₂) is an ABC spin system, which gives rise to a characteristic set of three signals in the olefinic region of the spectrum. The chemical shifts and coupling constants are definitive fingerprints for the vinyl moiety attached to the silicon core.

Data Summary:

| Proton Assignment | Multiplicity | Chemical Shift (δ) ppm |

| =CH₂ (trans to Si) | Doublet of Doublets (dd) | ~5.9-6.2 |

| =CH₂ (cis to Si) | Doublet of Doublets (dd) | ~5.8-6.0 |

| -CH= (geminal to Si) | Doublet of Doublets (dd) | ~6.0-6.3 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR Analysis

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. Due to the molecule's symmetry, only two signals are expected for the eight equivalent vinyl groups.[1][4] The sp² hybridized carbons of the double bond appear in the downfield region, typically between 120 and 140 ppm.[5][6] The carbon directly attached to the silicon atom experiences a different electronic environment compared to the terminal methylene carbon, resulting in distinct chemical shifts.

Data Summary:

| Carbon Assignment | Hybridization | Chemical Shift (δ) ppm |

| -C H=CH₂ | sp² | ~137.0 |

| -CH=C H₂ | sp² | ~128.5 |

Silicon-29 (²⁹Si) NMR Analysis

Expertise & Causality: ²⁹Si NMR is exceptionally informative for silsesquioxanes. For a perfectly formed, symmetric OvPOSS T8 cage, all eight silicon atoms are chemically and magnetically equivalent.[7] This results in a single, sharp resonance in the ²⁹Si NMR spectrum. The chemical shift is characteristic of a T³-type silicon atom (a silicon atom bonded to three oxygen atoms and one carbon atom). The presence of a single peak is a strong indicator of the compound's purity and the integrity of the cubic cage structure.[8] Any deviation or the appearance of additional peaks could signify incomplete cage formation or the presence of other siloxane structures.

Data Summary:

| Silicon Assignment | Silicon Type | Chemical Shift (δ) ppm |

| (R-Si O₁.₅)₈ | T³ | ~ -80.0 |

Experimental Protocol: NMR Spectroscopy of OvPOSS

This protocol outlines the acquisition of high-quality solution-state NMR spectra.

Caption: Standardized workflow for NMR analysis of OvPOSS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of OvPOSS powder into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform is a suitable solvent as OvPOSS is soluble in it.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the sample, lock onto the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Use a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5]

-

For ²⁹Si NMR: Use a proton-decoupled pulse program, often with inverse-gated decoupling to suppress negative Nuclear Overhauser Effect (NOE) and allow for more accurate integration if needed. A spectral width of ~150 ppm centered around -50 ppm is appropriate. A longer relaxation delay (e.g., 10-15 seconds) is crucial due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei. A significant number of scans will be necessary.

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm for ¹H or the CDCl₃ signal to 77.16 ppm for ¹³C. For ²⁹Si, use an external standard like Tetramethylsilane (TMS) at 0 ppm.

-

Part 2: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample and is highly sensitive to the types of chemical bonds present. It serves as an excellent complementary technique to NMR for confirming the functional groups and the core structure of OvPOSS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: The FTIR spectrum of OvPOSS is characterized by several strong, distinct absorption bands. The most prominent feature is the very strong and broad absorption associated with the asymmetric stretching of the Si-O-Si bonds in the silsesquioxane cage.[9] This band is a definitive signature of the inorganic core. Additionally, characteristic peaks for the vinyl groups, such as C=C stretching and =C-H stretching and bending, must be present to confirm the structure.[1]

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3065 | =C-H stretch | Medium |

| ~2970 | C-H stretch (aliphatic trace) | Weak |

| ~1600 | C=C stretch | Medium |

| ~1410 | =CH₂ scissoring | Medium |

| ~1120 | Si-O-Si asymmetric stretch | Very Strong, Broad |

| ~1010 | =CH₂ wagging | Strong |

| ~775 | Si-C stretch | Medium |

Raman Spectroscopy

Expertise & Causality: Raman spectroscopy provides complementary information to IR.[10][11] Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. For OvPOSS, the C=C stretching vibration of the vinyl group is typically very strong and sharp in the Raman spectrum, making it an excellent tool for confirming the presence and integrity of this functional group.[12]

Data Summary:

| Raman Shift (cm⁻¹) | Vibration Mode | Intensity |

| ~3060 | =C-H stretch | Medium |

| ~1602 | C=C stretch | Very Strong |

| ~1275 | Si-CH= stretch | Strong |

Experimental Protocol: FTIR Spectroscopy of OvPOSS

This protocol describes a standard method for acquiring a solid-state FTIR spectrum.

Caption: Standardized workflow for FTIR analysis of OvPOSS.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of OvPOSS and 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

-

Gently mix and then grind the two components together until a fine, homogeneous powder is obtained. The mixture should appear uniform.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet is crucial for minimizing light scattering.

-

-

Instrument Setup (FTIR Spectrometer):

-

Ensure the sample compartment is empty and clean.

-

Collect a background spectrum. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Place the KBr pellet containing the sample into the spectrometer's sample holder.

-

-

Spectrum Acquisition and Processing:

-

Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.

-

Assign the observed peaks to their corresponding molecular vibrations based on established correlation tables and literature data.

-

Conclusion

The spectroscopic characterization of this compound is a clear and illustrative example of how multiple analytical techniques provide a complete molecular picture. NMR spectroscopy (¹H, ¹³C, and ²⁹Si) definitively confirms the covalent structure, symmetry, and purity of the T8 cage and its vinyl substituents. Concurrently, vibrational spectroscopies (FTIR and Raman) provide an unambiguous fingerprint of the key functional groups and the foundational Si-O-Si inorganic framework. Together, these methods form a robust, self-validating system for the quality control and structural verification of this vital nanomaterial.

References

- 1. Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane-Academax [academax.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies of octameric vinylsilasesquioxane by carbon-13 and silicon-29 cross polarization magic angle spinning and inversion recovery cross polarization nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tus.elsevierpure.com [tus.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

potential applications of vinyl-functionalized silsesquioxanes

An In-depth Technical Guide to the Potential Applications of Vinyl-Functionalized Silsesquioxanes

Abstract